5-oxo-1-phenyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves the condensation of a thiazole derivative with a pyrrolidine derivative under specific reaction conditions. One common method includes the use of phenylhydrazine and thiazole-2-carboxylic acid as starting materials, followed by cyclization and condensation reactions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a variety of substituted thiazole or pyrrolidine derivatives .
Scientific Research Applications
5-oxo-1-phenyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-oxo-1-phenyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide include other thiazole derivatives and pyrrolidine derivatives, such as:
- 5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid
- N-((2Z)-5-nitro-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-thiazol-2(3H)-ylidene)propanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .
Properties
CAS No. |
296801-25-7 |
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Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2S/c18-12-8-10(13(19)16-14-15-6-7-20-14)9-17(12)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,15,16,19) |
InChI Key |
JMLNWNDPNXTGTR-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
solubility |
43.1 [ug/mL] |
Origin of Product |
United States |
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